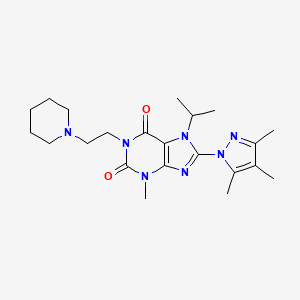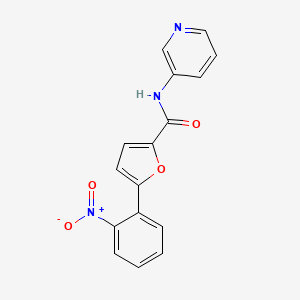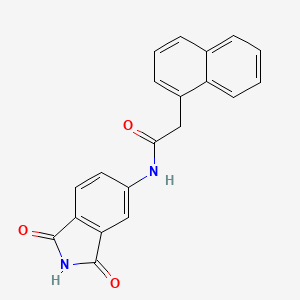![molecular formula C24H25N3O3S2 B2911503 2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide CAS No. 686772-56-5](/img/structure/B2911503.png)
2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide” is a derivative of thieno[3,2-d]pyrimidine . Thieno[3,2-d]pyrimidines are a class of compounds that have shown therapeutic interest and are present in relevant drugs .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidine derivatives often involves heating the respective thiophene-2-carboxamides in formic acid . The reaction proceeds in a regioselective manner and leads to the formation of 7,8-disubstituted 3-methyl-3,4,4a,5-tetrahydropyrimido .Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidine derivatives depends on the location of the nitrogen atom in pyridine . There are four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis
The chemical reactions involving thieno[3,2-d]pyrimidine derivatives are diverse. They can undergo [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of thieno[3,2-d]pyrimidine derivatives can vary. For instance, some derivatives have been reported to crystallize from ethyl acetate–methanol and exhibit characteristic IR and NMR spectra .科学的研究の応用
Oncology
Application Summary
In oncology, thieno[3,2-d]pyrimidine derivatives have shown promise as potent antitumor agents . These compounds, including the one , have been evaluated for their ability to inhibit EZH2, an enzyme that contributes to the progression of certain cancers.
Methods of Application
The compounds were synthesized through structural modifications of tazemetostat, a known EZH2 inhibitor. Their antiproliferative activity was tested against various cancer cell lines, including SU-DHL-6, WSU-DLCL-2, K562, H358, and H1703 .
Results
One of the derivatives, referred to as 12e, demonstrated remarkable antitumor activity with IC50 values of 0.55 μM, 0.95 μM, and 1.68 μM against the mentioned cell lines, respectively. It also showed low toxicity against HEK-293T cells (CC50 = 15.09 μM), making it a potential candidate for further optimization as an EZH2 inhibitor .
Pharmacology
Application Summary
Thieno[3,2-d]pyrimidine derivatives have been found to possess a wide range of pharmacological properties, including antiviral, anti-inflammatory, and anticancer activities .
Methods of Application
These compounds are typically synthesized through various heterocyclization reactions, and their biological activities are assessed through in vitro assays against relevant targets or pathogens .
Results
The synthesized compounds have shown varying degrees of efficacy in inhibiting the growth of different pathogens or in modulating biological pathways relevant to disease progression .
Biochemistry
Application Summary
In biochemistry, the compound has been used to study its interaction with biological macromolecules and its role in modulating biochemical pathways .
Methods of Application
Biochemical assays, such as enzyme inhibition studies and binding affinity tests, are conducted to evaluate the compound’s effectiveness .
Results
The compound has demonstrated the ability to influence oxidative processes in organisms, which could be leveraged in the development of new therapeutic agents .
Molecular Biology
Application Summary
Molecular biology research has explored the use of thieno[3,2-d]pyrimidine derivatives in gene expression studies and their potential as gene regulation tools .
Methods of Application
These compounds are applied in cellular models to observe changes in gene expression patterns and to identify potential regulatory mechanisms .
Results
Derivatives like 12e have shown the ability to significantly affect cell morphology and induce apoptosis in a concentration-dependent manner, suggesting a role in gene expression regulation related to cell cycle and survival .
Antioxidant Research
Application Summary
Thieno[3,2-d]pyrimidine derivatives have been investigated for their antioxidant properties, which are crucial in combating oxidative stress-related diseases .
Methods of Application
The antioxidant capacity is measured using assays that quantify the scavenging ability of reactive oxygen species (ROS) by these compounds .
Results
The compounds have displayed potential in preventing the onset and propagation of oxidative diseases by maintaining the balance between ROS and endogenous antioxidants .
Antimicrobial Research
Application Summary
The antimicrobial activity of thieno[3,2-d]pyrimidine derivatives has been studied to address the growing concern of antibiotic resistance .
Methods of Application
These compounds are tested against a variety of bacterial and fungal strains to assess their efficacy in inhibiting microbial growth .
Results
Some derivatives have shown promising results in inhibiting the growth of resistant microbial strains, offering a potential pathway for the development of new antibiotics .
This analysis provides a snapshot of the diverse applications of “2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide” across different scientific disciplines. Each application highlights the compound’s potential in contributing to the advancement of scientific research and therapeutic development.
Neuropharmacology
Application Summary
This compound has been explored for its potential in treating central nervous system disorders due to its modulatory effects on GABA_B receptors .
Methods of Application
The compound’s derivatives are synthesized and tested for their ability to interact with GABA_B receptors, which play a crucial role in neurotransmission .
Results
Some derivatives have shown promising results in modulating receptor activity, suggesting potential therapeutic applications for neurological conditions .
Cardiovascular Research
Application Summary
Thieno[3,2-d]pyrimidine derivatives have been studied for their antihypertensive properties, which could be beneficial in managing cardiovascular diseases .
Methods of Application
The compounds are assessed for their vasodilatory effects on arterial smooth muscle cells through in vitro and in vivo experiments .
Results
Derivatives have demonstrated the ability to lower blood pressure in animal models, indicating their potential as antihypertensive agents .
Radioprotection
Application Summary
The radioprotective properties of thieno[3,2-d]pyrimidine derivatives have been investigated for protecting cells from radiation-induced damage .
Methods of Application
Cell cultures are exposed to ionizing radiation in the presence of these compounds to evaluate their protective effects .
Results
Certain derivatives have shown efficacy in reducing cellular damage caused by radiation, which could have implications for cancer therapy and radiology .
Analgesic Research
Application Summary
Research into the analgesic effects of thieno[3,2-d]pyrimidine derivatives has been conducted to develop new pain management solutions .
Methods of Application
The analgesic properties are tested using animal models of pain, such as the hot plate and tail-flick tests .
Results
Some derivatives have exhibited significant pain-relieving effects, comparable to standard analgesic drugs .
Anti-inflammatory Research
Application Summary
The anti-inflammatory activity of thieno[3,2-d]pyrimidine derivatives has been explored for the treatment of inflammatory disorders .
Methods of Application
In vitro assays and animal models of inflammation are used to assess the efficacy of these compounds in reducing inflammatory responses .
Results
Derivatives have shown potential in decreasing biomarkers of inflammation and alleviating symptoms in animal models .
Anticonvulsant Research
Application Summary
Thieno[3,2-d]pyrimidine derivatives have been evaluated for their anticonvulsant properties, which could be useful in treating epilepsy .
Methods of Application
The compounds are tested in seizure models to determine their ability to prevent or reduce the frequency of convulsions .
Results
Some derivatives have been effective in controlling seizures, suggesting their potential use as anticonvulsant medications .
These additional applications further illustrate the versatility of “2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide” in scientific research and its potential to contribute to various therapeutic areas.
Antiviral Research
Application Summary
Thieno[3,2-d]pyrimidine derivatives have been recognized for their antiviral properties, particularly against RNA viruses .
Methods of Application
The compounds are tested in vitro against a panel of RNA viruses to assess their inhibitory effects on viral replication .
Results
Some derivatives have demonstrated significant inhibition of viral replication, indicating their potential as antiviral agents .
Herbicidal Activity
Application Summary
The herbicidal potential of thieno[3,2-d]pyrimidine derivatives has been explored to develop new agrochemicals .
Methods of Application
These compounds are applied to various plant species to evaluate their ability to inhibit unwanted plant growth .
Results
Certain derivatives have shown efficacy as herbicides, providing a new avenue for controlling invasive plant species .
Anxiolytic and Anamnestic Effects
Application Summary
Research has indicated that thieno[3,2-d]pyrimidine derivatives can exhibit anxiolytic and memory-enhancing effects .
Methods of Application
Behavioral studies in animal models are conducted to assess the impact of these compounds on anxiety and memory retention .
Results
Derivatives have been found to reduce anxiety-like behavior and improve cognitive functions in tested models .
Kinase Inhibition
Application Summary
Thieno[3,2-d]pyrimidine derivatives have been studied for their ability to inhibit kinases, which are key regulators of cell signaling pathways .
Methods of Application
The compounds are screened against a range of kinases to determine their inhibitory activity .
Results
Some derivatives have shown selective inhibition of specific kinases, suggesting their use in targeted therapies .
Material Science
Application Summary
In material science, thieno[3,2-d]pyrimidine derivatives have been utilized for their electronic properties in the development of organic semiconductors .
Methods of Application
The electronic properties of these compounds are characterized through various spectroscopic and electrochemical techniques .
Results
Derivatives have displayed promising characteristics for use in electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
Anti-Atherosclerotic Agents
Application Summary
The potential of thieno[3,2-d]pyrimidine derivatives as anti-atherosclerotic agents has been investigated, aiming to prevent or treat atherosclerosis .
Methods of Application
The compounds are tested in animal models of atherosclerosis to evaluate their effects on lipid metabolism and plaque formation .
Results
Some derivatives have shown the ability to reduce lipid accumulation and plaque development, indicating their potential in cardiovascular disease management .
将来の方向性
特性
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S2/c1-2-30-19-10-8-18(9-11-19)27-23(29)22-20(13-15-31-22)26-24(27)32-16-21(28)25-14-12-17-6-4-3-5-7-17/h3-11H,2,12-16H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODFVKRHZGSQBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

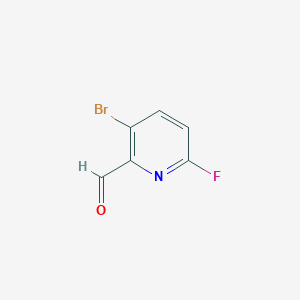
![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2911421.png)
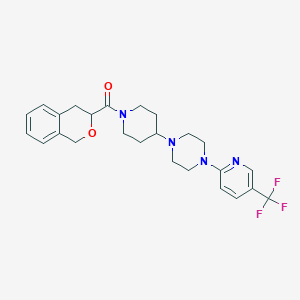
![3-(trifluoromethyl)-N-[3-[4-[3-[[3-(trifluoromethyl)benzoyl]amino]propoxy]phenoxy]propyl]benzamide](/img/structure/B2911424.png)

![2-(4-chlorophenoxy)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2911429.png)
![6-(4-((2,5-Difluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2911430.png)
![1-[2-(2-Methoxyethyl)pyrazol-3-yl]bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2911431.png)
![2-[(4-Bromophenyl)carbonyl]furan](/img/structure/B2911433.png)
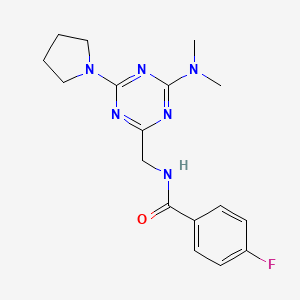
![N-[6-Oxo-2-(oxolan-2-yl)piperidin-3-yl]prop-2-enamide](/img/structure/B2911438.png)
